![molecular formula C9H20N2 B2632859 1-Isobutyl-1,4-diazepane CAS No. 59039-62-2](/img/structure/B2632859.png)
1-Isobutyl-1,4-diazepane
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Overview
Description
1-Isobutyl-1,4-diazepane is a compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is also known by the synonym 1-(2-methylpropyl)-1,4-diazepane .
Synthesis Analysis
The synthesis of 1,4-diazepines, including 1-Isobutyl-1,4-diazepane, has been a topic of active research due to their medicinal importance . N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .Molecular Structure Analysis
1-Isobutyl-1,4-diazepane contains a total of 31 bonds; 11 non-H bonds, 2 rotatable bonds, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
1,4-Diazepines, including 1-Isobutyl-1,4-diazepane, have been the subject of numerous studies due to their wide range of biological activities . They are two nitrogen-containing seven-membered heterocyclic compounds .Physical And Chemical Properties Analysis
The storage temperature for 1-Isobutyl-1,4-diazepane is 28°C .Scientific Research Applications
Chiral Synthesis
Chiral 1,4-diazepanes are of interest in asymmetric synthesis. Researchers investigate methods to access enantiomerically pure derivatives. Enzymatic approaches, such as imine reductase-catalyzed intramolecular reductive amination, offer a sustainable route to chiral 1,4-diazepanes .
Environmental Applications
The compound’s stability and low toxicity make it suitable for environmental applications. Researchers investigate its use in extracting heavy metals from contaminated water or as a component in green solvents.
Mechanism of Action
While the specific mechanism of action for 1-Isobutyl-1,4-diazepane is not mentioned in the search results, it is known that diazepam, a benzodiazepine, has anticonvulsant, sedative, muscle relaxant, and amnesic properties. Its actions are mediated by enhancement of gamma-aminobutyric acid activity .
Future Directions
The synthesis of 1,4-diazepanes from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes . This suggests that there is ongoing interest in the development of new synthetic methods for 1,4-diazepanes, including 1-Isobutyl-1,4-diazepane.
properties
IUPAC Name |
1-(2-methylpropyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)8-11-6-3-4-10-5-7-11/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVUQGFHFSVKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1,4-diazepane | |
CAS RN |
59039-62-2 |
Source
|
Record name | 1-(2-methylpropyl)-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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